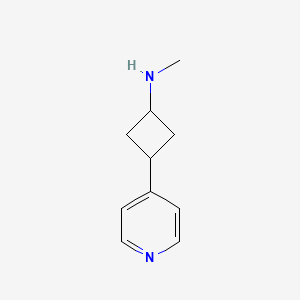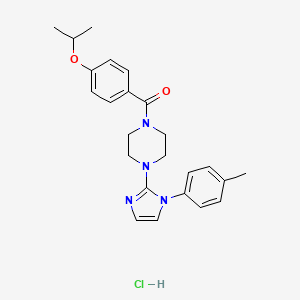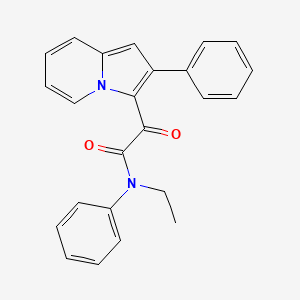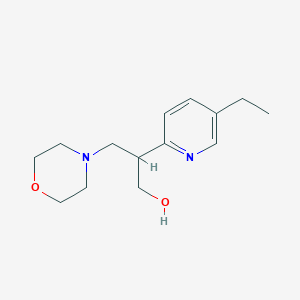![molecular formula C16H18F3N3O B2547597 N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide CAS No. 1385426-07-2](/img/structure/B2547597.png)
N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives involves various strategies. For instance, the synthesis of a novel anilidoquinoline derivative is described, which shows significant antiviral effects, suggesting a method that could potentially be adapted for the synthesis of the compound . Another paper discusses the utility of 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis, indicating the versatility of cyano acetamide derivatives as intermediates for synthesizing heterocyclic systems . Additionally, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide is achieved through the reaction of aniline with POCl3 in acetate, which could be a relevant method for synthesizing similar compounds .
Molecular Structure Analysis
The structure of acetamide derivatives is often confirmed using various spectroscopic techniques. For example, the structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide was determined using NMR, IR, and X-ray diffraction analysis . These techniques could be applied to determine the molecular structure of "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" as well.
Chemical Reactions Analysis
The reactivity of acetamide derivatives can lead to various chemical reactions. The reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide, for example, resulted in unexpected products due to a Beckmann-type rearrangement, highlighting the complex reactivity of such compounds . This suggests that the compound may also undergo interesting chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives can be quite diverse. The paper on the synthesis and crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl) acetamide provides crystal data that could be compared to similar compounds to infer their physical properties . Additionally, the dynamic stereochemistry of certain acetamide derivatives is investigated using NMR spectroscopy, which could be relevant for understanding the behavior of "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" under various conditions .
Applications De Recherche Scientifique
Cyclometalation and Coordination Chemistry
One study investigates the steric and electronic factors influencing the cyclopalladation of meta-toluidine analogs, including various aniline derivatives. This research offers insights into the activation of aromatic CH bonds and the formation of metal complexes, which could inform the use of "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" in developing coordination compounds or in catalytic processes (Mossi, Klaus, & Rys, 1992).
Synthesis and Reduction Techniques
Another study focuses on the convenient reduction of N-(2-Substituted-1-cyanoethenyl) acetamides, highlighting a general and convenient method for preparing substituted acyclic Reissert compounds. This research could provide a basis for synthesizing or modifying "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" through similar reduction techniques (Zeng, Hu, & Hu, 1997).
N-Monomethylation and Medicinal Chemistry
Research on the highly efficient N-monomethylation of primary aryl amines, leading to the synthesis of N-methyl-N-aryl amines, may offer methods for functionalizing "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" to enhance its properties for potential therapeutic applications (Peng et al., 2009).
Antiviral and Therapeutic Applications
A novel anilidoquinoline derivative study demonstrates significant antiviral and antiapoptotic effects in vitro, suggesting that modifications of "N-(1-Cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide" could yield compounds with therapeutic efficacy against viral infections, such as Japanese encephalitis (Ghosh et al., 2008).
Propriétés
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-(2,2,2-trifluoroethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-15(10-20,12-5-6-12)22-14(23)9-21-13-4-2-3-11(7-13)8-16(17,18)19/h2-4,7,12,21H,5-6,8-9H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDKAKZAWELOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC(=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-cyclobutylpyrazolo[1,5-A]pyrimidine](/img/structure/B2547519.png)




![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)





![8-[(dibenzylamino)methyl]-3-methyl-7-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![6-(Morpholin-4-yl)-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2547537.png)